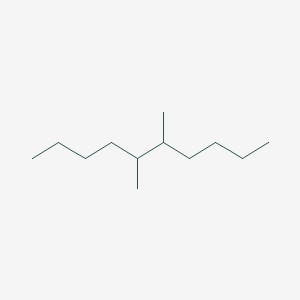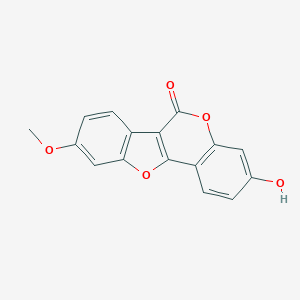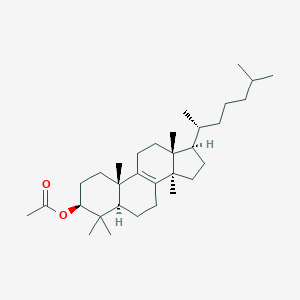
Lanost-8-en-3beta-ol, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanost-8-en-3beta-ol, acetate is a chemical compound that belongs to the triterpenoid family. It is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
作用機序
The mechanism of action of Lanost-8-en-3beta-ol, acetate is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of nuclear factor-kappa B (NF-kappaB) signaling pathway. NF-kappaB is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-kappaB, Lanost-8-en-3beta-ol, acetate reduces the production of pro-inflammatory cytokines. Its anticancer activity is believed to be due to the induction of apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
Lanost-8-en-3beta-ol, acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant activity. Additionally, it has been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, which is a target for cholesterol-lowering drugs.
実験室実験の利点と制限
Lanost-8-en-3beta-ol, acetate has several advantages for lab experiments. It is readily available and can be easily synthesized from lanosterol. Additionally, it exhibits potent biological activities at low concentrations, making it a promising compound for drug discovery. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Lanost-8-en-3beta-ol, acetate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Other future directions include the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity in vivo.
Conclusion
In conclusion, Lanost-8-en-3beta-ol, acetate is a triterpenoid compound with potent anti-inflammatory and anticancer activities. Its synthesis method involves the oxidation of lanosterol followed by acetylation. Lanost-8-en-3beta-ol, acetate inhibits pro-inflammatory cytokine production by inhibiting the NF-kappaB signaling pathway and induces apoptosis in cancer cells. It has various biochemical and physiological effects and is a promising compound for drug discovery. Future research directions include investigating its potential therapeutic use, identifying its molecular targets, and developing more efficient synthesis methods.
合成法
Lanost-8-en-3beta-ol, acetate can be synthesized from lanosterol, which is a natural intermediate in the biosynthesis of cholesterol. The synthesis method involves the oxidation of lanosterol to form lanosta-8,24-diene-3beta-ol, followed by acetylation with acetic anhydride to produce Lanost-8-en-3beta-ol, acetate.
科学的研究の応用
Lanost-8-en-3beta-ol, acetate has been extensively studied for its various biological activities. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. Additionally, Lanost-8-en-3beta-ol, acetate has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
特性
CAS番号 |
1724-19-2 |
|---|---|
製品名 |
Lanost-8-en-3beta-ol, acetate |
分子式 |
C32H54O2 |
分子量 |
470.8 g/mol |
IUPAC名 |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1 |
InChIキー |
VARRUGKCHMYWET-VBGFMNGASA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







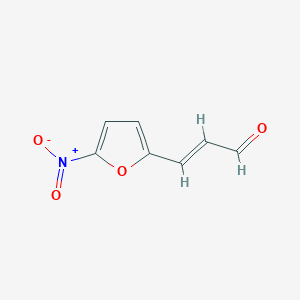

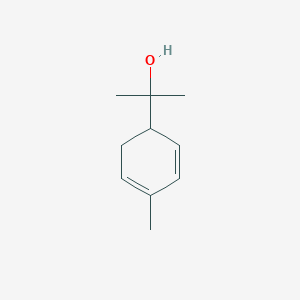
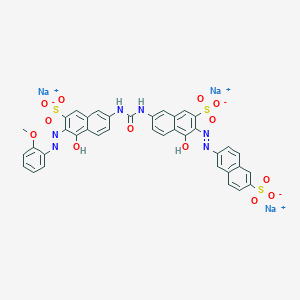
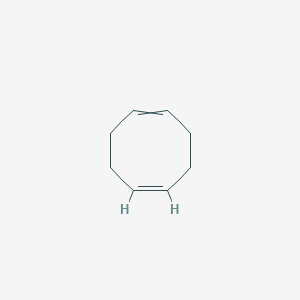
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
